molecular formula C6H12S B13311985 2,2-Dimethylcyclobutane-1-thiol

2,2-Dimethylcyclobutane-1-thiol

Cat. No.: B13311985
M. Wt: 116.23 g/mol
InChI Key: VYHQGJQALBAFRZ-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclobutane-1-thiol is an organic compound with the molecular formula C6H12S and a molecular weight of 116.23 g/mol It is a thiol derivative of cyclobutane, characterized by the presence of two methyl groups at the 2-position and a thiol group at the 1-position of the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylcyclobutane-1-thiol can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylcyclobutanone with hydrogen sulfide in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions and yields the desired thiol compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylcyclobutane-1-thiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethylcyclobutane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethylcyclobutane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. Additionally, the compound can participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethylcyclobutane-1-thiol is unique due to the presence of two methyl groups at the 2-position, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other cyclobutane thiol derivatives and contributes to its specific applications and interactions .

Properties

Molecular Formula

C6H12S

Molecular Weight

116.23 g/mol

IUPAC Name

2,2-dimethylcyclobutane-1-thiol

InChI

InChI=1S/C6H12S/c1-6(2)4-3-5(6)7/h5,7H,3-4H2,1-2H3

InChI Key

VYHQGJQALBAFRZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1S)C

Origin of Product

United States

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